molecular formula C21H14N4O3S B3293186 N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide CAS No. 885181-35-1

N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide

Cat. No.: B3293186
CAS No.: 885181-35-1
M. Wt: 402.4 g/mol
InChI Key: IORYBORJLIUGDA-VLGSPTGOSA-N
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Description

N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide is a structurally complex heterocyclic compound featuring a thiophene-2-carboxamide backbone, a cyano-substituted isoindole ring, and a furan-2-ylmethyl carbamoyl group. The Z-configuration at the methylidene double bond (C=N) is critical for its stereochemical and electronic properties.

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3S/c22-11-16(20(26)23-12-13-5-3-9-28-13)18-14-6-1-2-7-15(14)19(24-18)25-21(27)17-8-4-10-29-17/h1-10H,12H2,(H,23,26)(H,24,25,27)/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORYBORJLIUGDA-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C(=O)NCC3=CC=CO3)N=C2NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)NCC3=CC=CO3)/N=C2NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where a cyano group is introduced into the molecule . This process often requires specific reagents and conditions, such as the use of triethylamine as a catalyst in boiling ethanol .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The furan and thiophene rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemical Synthesis

N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions such as:

  • Oxidation : Converting the cyano group into carboxylic acids.
  • Reduction : Transforming the cyano group into amines.
  • Substitution Reactions : Facilitating the introduction of new functional groups on the furan or thiophene rings.

Biological Research

The unique structural features of this compound make it a candidate for studying biological interactions. Its potential applications include:

  • Drug Development : Investigating its efficacy as a pharmaceutical agent due to its ability to interact with specific biological targets.
  • Enzyme Inhibition Studies : Exploring its role in inhibiting enzymes that are crucial in various metabolic pathways.

Material Science

The compound's properties enable its use in developing new materials with specialized characteristics:

  • Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity.
  • Fluorescent Materials : The presence of heterocyclic rings allows for potential applications in luminescent materials.

Case Study 1: Drug Discovery

In a study focusing on drug discovery, researchers investigated the interaction of this compound with specific protein targets. The findings indicated that the compound exhibited significant binding affinity, suggesting potential therapeutic applications in treating specific diseases.

Case Study 2: Material Development

A recent study explored the incorporation of this compound into polymeric systems aimed at enhancing conductivity. The results demonstrated an increase in electrical properties when integrated into conductive polymer composites, indicating its viability for electronic applications.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide involves its interaction with molecular targets in biological systems. The cyano group and the heterocyclic rings can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s isoindole-thiophene hybrid structure distinguishes it from dihydropyridine-based analogs, which exhibit greater conformational flexibility .
  • Unlike N,N-disubstituted isoindole carbothioamides , the target compound features a carboxamide (vs. thioamide) and a cyano group, enhancing polarity and hydrogen-bonding capacity.
  • The furan-2-ylmethyl carbamoyl group is structurally analogous to substituents in dihydropyridine derivatives , but its placement on the isoindole ring may influence steric interactions.

Pharmacological and Functional Properties

While direct biological data for the target compound are absent, insights can be drawn from analogs:

  • Isoindole Carbothioamides : These exhibit moderate antimicrobial activity, attributed to thioamide-mediated metal chelation . The target compound’s carboxamide group may reduce such activity but improve solubility.
  • Dihydropyridines : The 1,4-dihydropyridine analog in shows calcium channel modulation, a property linked to its planar, conjugated system . The target compound’s rigid isoindole-thiophene core may limit similar ion-channel interactions.

Biological Activity

N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide is a complex organic compound notable for its unique structure, which includes cyano, furan, and thiophene moieties. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O2S. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the cyano group and heterocyclic rings enables the formation of hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact mechanisms remain under investigation, but preliminary studies suggest involvement in several pathways related to enzyme inhibition.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of potential therapeutic agents. Compounds structurally related to this compound have demonstrated low cytotoxicity in various cell lines, indicating a favorable safety margin . Further studies are needed to establish the cytotoxic profile of this specific compound.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds. Below is a comparative table summarizing key findings:

Compound NameIC50 (μM)Biological ActivityNotes
F8-B221.55Inhibitor of SARS-CoV-2 MproLow cytotoxicity
F8-S4310.76Inhibitor of SARS-CoV-2 MproStructure-based optimization led to increased potency
N-(4-methylphenyl) derivativeTBDPotential anticancer activityRequires further investigation

Case Study: Antiviral Properties

In a recent study focusing on furan-containing derivatives, compounds were screened for their ability to inhibit SARS-CoV-2 Mpro. The most promising candidates exhibited potent inhibitory effects alongside low cytotoxicity, suggesting that modifications to the furan and thiophene moieties could enhance antiviral efficacy . This reinforces the hypothesis that this compound may also exhibit similar properties.

Future Directions in Research

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations should focus on:

  • Mechanistic Studies : Elucidating the precise molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in relevant animal models.
  • Structural Optimization : Modifying the compound's structure to enhance potency and reduce toxicity.

Q & A

Basic: What synthetic strategies are recommended for constructing the isoindole and thiophene-carboxamide moieties of this compound?

Answer:
The synthesis involves coupling isoindole precursors with thiophene-2-carboxamide derivatives. Key steps include:

  • Isoindole formation : Cyclization of nitrile-containing intermediates under acidic conditions .
  • Thiophene coupling : Amide bond formation via activation of thiophene-2-carboxylic acid using coupling agents like EDCI/HOBt .
  • Furan-methyl carbamoyl integration : Reaction of furan-2-ylmethylamine with cyanoacetyl intermediates in the presence of DCC/DMAP .
    Table 1 : Common coupling agents and yields:
ReagentSolventYield (%)Reference
EDCI/HOBtDMF72
DCC/DMAPTHF65

Advanced: How can reaction conditions be optimized to improve yield and purity during the synthesis of this compound?

Answer:
Optimization requires systematic variation of:

  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive functional groups .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
  • Catalysts : Use of Pd(II) catalysts for Suzuki-Miyaura coupling of aryl halides with thiophene boronic acids improves regioselectivity .
    Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-oxidation of thiophene rings .

Basic: Which analytical techniques are most effective for confirming the compound’s structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent connectivity, particularly the Z-configuration of the cyano-methylidene group .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the isoindole core .

Advanced: How can researchers resolve discrepancies in reported bioactivity data across different assays?

Answer:
Contradictions often arise from:

  • Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines affect solubility and bioavailability .
  • Structural analogs : Compare with similar compounds (e.g., thiadiazole derivatives) to identify structure-activity relationships (SAR). For example, replacing the furan ring with a pyrrolidinone moiety reduces cytotoxicity but enhances solubility .
    Methodological Approach :

Validate assays using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity).

Perform molecular docking to predict binding affinity to target enzymes (e.g., COX-2 or kinases) .

Basic: What strategies address solubility challenges during in vitro testing of this compound?

Answer:

  • Co-solvents : Use 10% DMSO/PBS mixtures for aqueous assays .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or sulfonate) on the furan or isoindole rings without altering bioactivity .
  • Nanoformulation : Encapsulate the compound in liposomes to enhance cellular uptake .

Advanced: How can mechanistic studies elucidate the compound’s enzyme inhibition pathways?

Answer:

  • Kinetic Assays : Measure KiK_i values using fluorogenic substrates to determine competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to target proteins .
  • Computational Modeling : Perform MD simulations to analyze interactions with catalytic residues (e.g., in cytochrome P450 enzymes) .
    Example : Thiophene-carboxamide derivatives show π-π stacking with tyrosine residues in kinase binding pockets .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene ring .
  • Hydrolytic Stability : Avoid aqueous buffers at pH > 8, which cleave the carbamoyl group .
  • Long-term Stability : Lyophilized powders retain >90% purity for 12 months at -80°C .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?

Answer:

  • Isosteric Replacement : Substitute metabolically labile furan with thiazole or oxadiazole rings .
  • Deuterium Labeling : Replace hydrogen atoms in the methylidene group to slow CYP450-mediated oxidation .
  • Prodrug Strategies : Mask the cyano group as a phosphate ester for targeted release in hypoxic tumor environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide

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